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Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder
characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately
leading to kidney failure.[1] The pathophysiology of ADPKD is complex, involving mutations in
the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2)
respectively.[2] A key signaling pathway implicated in cyst growth is the cyclic adenosine
monophosphate (CAMP) pathway.[2][3][4] Arginine vasopressin (AVP), through its action on the
vasopressin V2 receptor (V2R) in the renal collecting ducts, stimulates adenylyl cyclase to
produce cAMP. Elevated cAMP levels promote both cell proliferation and fluid secretion into the
cysts, driving their expansion.

Conivaptan is a dual antagonist of the vasopressin V1A and V2 receptors. By blocking the V2
receptor, conivaptan inhibits the effects of vasopressin, leading to a reduction in intracellular
cAMP levels. This mechanism of action makes conivaptan a compelling candidate for
investigation as a therapeutic agent in ADPKD. While another V2R antagonist, tolvaptan, is
approved for the treatment of ADPKD, studying conivaptan in preclinical models can provide
further insights into the role of vasopressin receptor antagonism in this disease.
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Human pluripotent stem cell (hPSC)-derived kidney organoids have emerged as a powerful in
vitro model system for studying kidney diseases, including ADPKD. Organoids generated from
hPSCs carrying mutations in PKD1 or PKD2 can recapitulate key disease phenotypes, most
notably the formation of cysts. These models offer a platform for investigating disease
mechanisms and for screening potential therapeutic compounds in a human-relevant context.

These application notes provide a detailed protocol for the use of conivaptan in kidney
organoid models of polycystic kidney disease.

Signaling Pathway: Vasopressin and cAMP in
ADPKD

The vasopressin signaling pathway plays a crucial role in the progression of ADPKD.
Inactivation of polycystins leads to a decrease in intracellular calcium, which in turn stimulates
calcium-inhibitable adenylyl cyclases, leading to an accumulation of cAMP. Vasopressin binding
to the V2 receptor further exacerbates this by activating G-protein-coupled signaling, leading to
increased adenylyl cyclase activity and a surge in CAMP levels. This elevated cAMP promotes
cyst growth through two primary mechanisms: increased cell proliferation via the B-Raf/ERK
pathway and enhanced fluid secretion mediated by the activation of the CFTR chloride
channel. Conivaptan, by blocking the V2 receptor, is hypothesized to reduce cAMP levels and
thereby mitigate cystogenesis.
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Caption: Vasopressin signaling in ADPKD and the inhibitory action of Conivaptan.

Experimental Protocols
l. Generation of Kidney Organoids with a PKD
Phenotype

A robust and reproducible method for generating kidney organoids is crucial for obtaining
reliable data. This protocol is adapted from published methods for creating kidney organoids

from hPSCs. To model PKD, this protocol should be applied to hPSC lines with CRISPR/Cas9-

induced mutations in PKD1 or PKD2, or to patient-derived induced pluripotent stem cells
(iPSCs).

Materials:
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e hPSC line (e.g., with PKD1 knockout)

e MTeSR™1 or TeSR™-E8™ medium

e Geltrex™ or Matrigel®

o Gentle Cell Dissociation Reagent

« DMEM/F12 with GlutaMAX™

e Neurobasal® medium

e B-27™ Supplement

e N-2 Supplement

e CHIR99021

« FGF9

e Heparin

« ROCK inhibitor (Y-27632)

o Ultra-low attachment plates

Procedure:

e hPSC Culture: Culture PKD mutant or patient-derived iPSCs on Geltrex™-coated plates in
MmTeSR™1 medium. Passage colonies every 4-6 days using Gentle Cell Dissociation
Reagent.

e Organoid Initiation (Day 0):

o Dissociate a confluent plate of hPSCs into small clumps.

o Transfer the clumps to an ultra-low attachment plate in differentiation medium
(DMEM/F12, Neurobasal®, B-27™, N-2) supplemented with CHIR99021 (e.g., 8 uM) and
ROCK inhibitor.
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» Nephron Progenitor Induction (Days 1-4):

o On Day 1, replace half of the medium with fresh differentiation medium without ROCK
inhibitor.

o On Day 2, transfer the forming embryoid bodies to a new ultra-low attachment plate with
fresh differentiation medium containing FGF9 (e.g., 200 ng/mL) and Heparin (e.g., 1

pg/mL).

e Organoid Maturation (Day 5 onwards):
o On Day 5, replace the medium with differentiation medium without any growth factors.

o Continue to culture the organoids, changing the medium every other day. Organoids with
nephron-like structures should be visible by Day 10-12.

e Cyst Formation: In PKD mutant organoids, cyst formation is often spontaneous. To promote
and synchronize cyst development for drug screening, organoids can be treated with a cAMP
agonist like forskolin (e.g., 10 uM) for 48-72 hours prior to conivaptan treatment.

Il. Conivaptan Treatment of PKD Kidney Organoids

Materials:

Mature PKD kidney organoids (Day 12-15)

o Conivaptan hydrochloride

e DMSO (vehicle control)

e Basal culture medium (DMEM/F12, Neurobasal®, B-27™, N-2)

e Multi-well ultra-low attachment plates (e.g., 96-well)

 Brightfield microscope with imaging capabilities

Procedure:
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» Plating Organoids: Transfer individual, size-matched organoids into the wells of a 96-well
ultra-low attachment plate containing 100 pL of basal culture medium.

» Preparation of Conivaptan Stock: Prepare a high-concentration stock solution of
conivaptan in DMSO. Further dilute in basal culture medium to create working
concentrations. Ensure the final DMSO concentration across all conditions (including vehicle
control) is consistent and low (e.g., <0.1%).

e Treatment:

o Add the prepared conivaptan solutions to the wells containing the organoids. A suggested
dose-response range for initial experiments could be 10 nM to 10 uM.

o Include a vehicle control group (medium with DMSO only) and a positive control group (if
available, e.g., tolvaptan).

o Culture the treated organoids for a defined period, for example, 5-7 days.
e Monitoring and Data Collection:

o Acquire brightfield images of each organoid at the start of the experiment (T=0) and at
regular intervals (e.g., every 24-48 hours) throughout the treatment period.

o At the end of the experiment, collect organoids for endpoint analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for testing the efficacy of conivaptan in a
PKD kidney organoid model.
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Caption: Experimental workflow for evaluating conivaptan in PKD kidney organoids.
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Data Presentation and Analysis

Quantitative data should be collected to assess the effects of conivaptan on cystogenesis. The
following table provides a template for organizing these results.

Table 1. Quantitative Analysis of Conivaptan Effect on PKD Organoid Cysts

Mean Total
Mean Cyst Cyst Area Change in Cell
e
Treatment Concentrati Number per per Cyst Area o
. . Viability (%)
Group on Organoid (+ Organoid (%) (vs. (+ SEM)
SEM) (pm?) (= T=0) -
SEM)
Vehicle
0.1% DMSO Data Data Data Data
Control
Conivaptan 10 nM Data Data Data Data
Conivaptan 100 nM Data Data Data Data
Conivaptan 1uM Data Data Data Data
Conivaptan 10 uM Data Data Data Data
Positive e.g.,
Data Data Data Data
Control Tolvaptan
Endpoint Assays:

o Cyst Quantification: Use image analysis software (e.g., ImageJ) to measure the number of
cysts and the total cystic area per organoid from the brightfield images.

o Cell Viability: At the end of the treatment period, perform a live/dead staining assay (e.g.,
Calcein-AM/Ethidium Homodimer-1) to assess the cytotoxicity of conivaptan.

¢ Molecular Analysis:

o gRT-PCR: Harvest RNA from treated and control organoids to analyze the expression of
genes involved in proliferation (e.g., MKI67), fluid secretion (e.g., CFTR), and kidney injury
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(e.g., HAVCR1/KIM-1).

o Immunohistochemistry (IHC): Fix, embed, and section organoids to visualize cyst
structures and protein expression. Stain for markers of proliferation (e.g., Ki-67) and
apoptosis (e.g., cleaved caspase-3).

Conclusion

Kidney organoids provide a powerful, human-relevant platform for investigating the
pathophysiology of ADPKD and for preclinical evaluation of potential therapeutics. The
protocols outlined here describe a systematic approach to applying conivaptan to a PKD
organoid model and quantifying its effects on cyst development. By inhibiting the vasopressin
V2 receptor and downstream cAMP signaling, conivaptan holds promise as a therapeutic
candidate for ADPKD. Rigorous evaluation in these advanced in vitro systems is a critical step
in its potential translation to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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